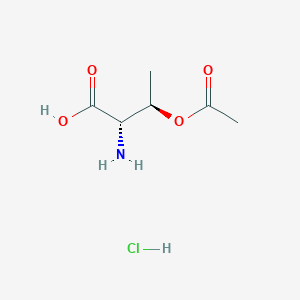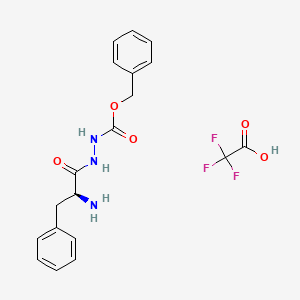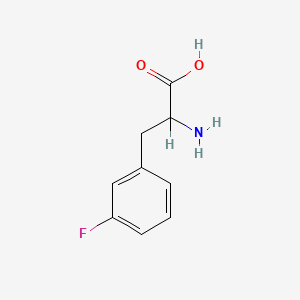
H-D-Val-OBzl.TosOH
Descripción general
Descripción
(R)-Benzyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate, also known as (R)-Benzyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate, is a useful research compound. Its molecular formula is C19H25NO5S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality (R)-Benzyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Benzyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Derivado de Aminoácido
Este compuesto es un derivado de aminoácido {svg_1} {svg_2}. Los derivados de aminoácidos se utilizan a menudo en la síntesis de proteínas y péptidos, que son componentes fundamentales de las células que llevan a cabo importantes funciones biológicas.
Síntesis de Péptidos
Se utiliza comúnmente en la síntesis de péptidos {svg_3} {svg_4}. Los péptidos son cadenas cortas de monómeros de aminoácidos unidos por enlaces peptídicos, y desempeñan papeles cruciales en la regulación de las actividades de otras moléculas.
Aumento de la Hidrofilia de los Polipéptidos
El compuesto se puede utilizar para aumentar la hidrofilia de los polipéptidos {svg_5}. Esto es importante en el plegamiento de proteínas y en la mejora de la solubilidad de las proteínas en soluciones acuosas.
Papel Estructural y de Unión a Receptores
Desempeña un importante papel estructural y de unión a receptores {svg_6}. Esto significa que puede influir en la estructura de las proteínas y en cómo interactúan con otras moléculas.
Determinación de la Actividad de Proteasa
Se puede utilizar como sustrato fluorogénico para la determinación de la actividad de proteasa {svg_7}. Las proteasas son enzimas que descomponen las proteínas y los péptidos, y comprender su actividad es crucial en muchos procesos biológicos.
Interacción de Proteínas y Análisis Funcional
El compuesto se puede utilizar en el cribado de péptidos para la interacción de proteínas y el análisis funcional {svg_8}. Esta es una herramienta de investigación que acumula péptidos activos principalmente mediante inmunoensayo.
Cribado de Epítopes
Se puede utilizar en el cribado de epítopes {svg_9}. Los epítopes son partes de un antígeno que son reconocidas por el sistema inmunitario, específicamente por anticuerpos, células B o células T.
Investigación y Desarrollo de Agentes
Por último, se puede utilizar en el campo de la investigación y desarrollo de agentes {svg_10}. Esto podría incluir el desarrollo de nuevos agentes terapéuticos o el estudio de cómo los agentes existentes interactúan con los sistemas biológicos.
Mecanismo De Acción
Target of Action
The primary targets of H-D-Val-OBzlAs a valine derivative, it may interact with proteins or enzymes that recognize or metabolize valine, an essential amino acid .
Mode of Action
The specific mode of action of H-D-Val-OBzlAs a valine derivative, it may mimic the structure of valine and interact with the same targets, potentially altering their function .
Biochemical Pathways
The exact biochemical pathways affected by H-D-Val-OBzlGiven its structural similarity to valine, it might influence pathways involving valine metabolism .
Result of Action
The molecular and cellular effects of H-D-Val-OBzlAs a valine derivative, it may influence processes that involve valine, such as protein synthesis .
Análisis Bioquímico
Biochemical Properties
H-D-Val-OBzl.TosOH plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as proteases and peptidases, which facilitate the cleavage and formation of peptide bonds. The compound’s benzyl ester group makes it a useful intermediate in the synthesis of complex peptides, as it can be selectively removed under mild conditions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the secretion of anabolic hormones and the supply of fuel during exercise, thereby enhancing mental performance during stress-related tasks and preventing exercise-induced muscle damage . These effects are mediated through its interactions with specific receptors and enzymes within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s benzyl ester group allows it to interact with specific enzymes, leading to the modulation of their activity. This interaction can result in the inhibition or activation of enzymatic pathways, thereby influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored at room temperature in a sealed, dry environment. It may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular function and metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound’s benzyl ester group is hydrolyzed by esterases, leading to the formation of D-Valine and benzyl alcohol. These metabolites can then enter various metabolic pathways, influencing metabolic flux and metabolite levels within the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it can influence various cellular functions. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the mitochondria or endoplasmic reticulum. This subcellular localization is crucial for its activity, as it allows the compound to interact with specific enzymes and biomolecules within these compartments .
Propiedades
IUPAC Name |
benzyl (2R)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUQVUDPBXFOKF-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659781 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-valinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17662-84-9 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-valinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















